molecular formula C24H27N5O3 B605773 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide CAS No. 1643809-54-4

5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide

Cat. No.: B605773
CAS No.: 1643809-54-4
M. Wt: 433.5
InChI Key: SJGLLGFHNAVMQI-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide is a complex organic molecule known for its potential as a selective 5-Lipoxygenase activating Protein (FLAP) inhibitor. This compound, also referred to as AZD6642, exhibits high specificity and potency, making it a subject of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves multiple steps, typically starting with the preparation of the oxolane ring and the pyridine carboxamide moiety. The process generally includes:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the oxolane ring.

    Aminopyrazine Derivative Synthesis: The aminopyrazine moiety is synthesized through the reaction of a pyrazine derivative with an amine group.

    Coupling Reactions: The oxolane ring and the aminopyrazine derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the coupling of the intermediate with the pyridine carboxamide under conditions that promote amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxolane ring or the pyridine carboxamide, potentially leading to ring-opening or amide reduction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in synthetic organic chemistry.

Biology

Biologically, the compound’s role as a FLAP inhibitor makes it a candidate for studying inflammatory pathways. It has shown promise in modulating the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, molecules that play a key role in inflammation and allergic reactions.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interestAdditionally, its structural analogs have shown anticancer activity, making it a candidate for cancer research.

Industry

Industrially, the compound’s stability and specificity make it suitable for use in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the 5-Lipoxygenase activating Protein (FLAP). This inhibition prevents the activation of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes from arachidonic acid. By blocking this pathway, the compound reduces the production of pro-inflammatory leukotrienes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Zileuton: Another 5-lipoxygenase inhibitor, but with a different mechanism and structure.

    Montelukast: A leukotriene receptor antagonist, which blocks the action of leukotrienes rather than their synthesis.

    Pranlukast: Similar to montelukast, it is a leukotriene receptor antagonist.

Uniqueness

What sets 5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide apart is its high specificity and potency as a FLAP inhibitor. Unlike other compounds that target the leukotriene pathway, this compound directly inhibits the activation of 5-lipoxygenase, providing a more targeted approach to reducing inflammation.

Properties

IUPAC Name

5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-23(2,31)15-29-22(30)19-9-8-18(12-26-19)24(10-3-11-32-24)17-6-4-16(5-7-17)20-13-28-21(25)14-27-20/h4-9,12-14,31H,3,10-11,15H2,1-2H3,(H2,25,28)(H,29,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGLLGFHNAVMQI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=NC=C(C=C1)C2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)C1=NC=C(C=C1)[C@@]2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Reactant of Route 2
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Reactant of Route 4
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.